tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, an amino group, and a carboxylate group attached to a dihydroquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the tert-butyl group: This step might involve the alkylation of the quinoline core using tert-butyl halides under basic conditions.
Carboxylation: The carboxylate group can be introduced via carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various alkylated or acylated quinoline derivatives.
Scientific Research Applications
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its quinoline core, which is a common scaffold in pharmaceuticals.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes and receptors, inhibiting or modulating their activity. The molecular targets might include DNA, proteins, or cell membranes, leading to effects such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinoline N-oxides: Oxidized derivatives with different biological properties.
Uniqueness
tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the presence of the tert-butyl group, which can influence its lipophilicity and biological activity. The amino and carboxylate groups provide additional sites for chemical modification, potentially leading to a wide range of derivatives with diverse properties.
Properties
IUPAC Name |
tert-butyl 7-amino-3,4-dihydro-2H-quinoline-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBMKZNMZATOSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659446 | |
Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351324-70-4 | |
Record name | tert-Butyl 7-amino-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 7-amino-1,2,3,4-tetrahydroquinoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.